1-(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)ethanone
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Overview
Description
1-(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)ethanone is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a sulfanylidene group and a methyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridine derivative with a sulfanylidene-containing reagent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The sulfanylidene group may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares the sulfanylidene group and has been studied for its antitumor activity.
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have similar structural features and have been investigated for their antifungal and antibacterial activities.
Uniqueness
1-(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)ethanone is unique due to its specific combination of a dihydropyridine ring with a sulfanylidene group
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(3-methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-3-4-8(11)9(5-6)7(2)10/h3H,4-5H2,1-2H3 |
InChI Key |
ZAJOOTUOFGNPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=S)N(C1)C(=O)C |
Origin of Product |
United States |
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